molecular formula C13H13NO3 B13930092 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde

2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde

Cat. No.: B13930092
M. Wt: 231.25 g/mol
InChI Key: ADOQHFGLQCJEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde is a synthetic small molecule characterized by a dioxopiperidine core fused to a phenyl ring, with an acetaldehyde functional group at the para position (Figure 1). The dioxopiperidin-3-yl moiety is a lactam structure that confers polarity and hydrogen-bonding capabilities, while the phenyl ring enhances aromatic interactions. The acetaldehyde group provides a reactive aldehyde terminus, enabling conjugation with nucleophilic groups such as amines or hydrazines. This compound is primarily utilized in medicinal chemistry for developing proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its aldehyde group facilitates linker-payload attachments .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-[4-(2,6-dioxopiperidin-3-yl)phenyl]acetaldehyde

InChI

InChI=1S/C13H13NO3/c15-8-7-9-1-3-10(4-2-9)11-5-6-12(16)14-13(11)17/h1-4,8,11H,5-7H2,(H,14,16,17)

InChI Key

ADOQHFGLQCJEOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)CC=O

Origin of Product

United States

Preparation Methods

Esterification and Protection of Glutamine Derivatives

  • Glutamine or 3-aminoglutarimide is initially esterified to form an N-protected or unprotected ester. Protection of the amino group (e.g., as hydrochloride salt) is sometimes employed to control reactivity during subsequent steps.
  • Esterification can be achieved using alkyl or benzyl halides under basic conditions or via acid-catalyzed esterification.

Coupling with Substituted 2-Haloalkylbenzoates

  • The N-deprotected glutamine ester is coupled with an optionally substituted 2-haloalkylbenzoate under basic conditions.
  • The 2-haloalkylbenzoate can be prepared by halogenation of the corresponding 2-alkylbenzoate using halogenating agents under free-radical conditions.
  • Bases such as trialkylamines (e.g., triethylamine) or substituted imidazoles facilitate the coupling reaction.
  • The coupling step forms a key intermediate linking the glutamine-derived moiety to the aromatic ring.

Cyclization to Form the 2,6-Dioxopiperidine Ring

  • Cyclization is induced to form the 2,6-dioxopiperidine ring system.
  • This can be performed under acidic or basic conditions, often involving activation of the carboxyl or ester group.
  • Activating agents such as thionyl chloride, oxalyl chloride, or carbonyldiimidazole (CDI) are commonly used to promote cyclization.
  • The cyclization step yields the core 2,6-dioxopiperidin-3-yl moiety attached to the aromatic system.

Functional Group Transformations

  • Optional transformations on the aromatic substituents can be performed, such as reduction of nitro groups to amino groups.
  • The aldehyde function on the phenylacetaldehyde moiety can be introduced or modified in later steps depending on the synthetic route.
  • Examples include oxidation of corresponding alcohols or selective formylation reactions.
  • Purification is typically achieved by column chromatography or crystallization.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Esterification Alkyl/benzyl halide, base Glutamine ester (N-protected/unprotected)
2 Coupling N-deprotected glutamine ester + 2-haloalkylbenzoate, base (triethylamine) Coupled intermediate linking glutamine and benzoate
3 Cyclization Acidic/basic conditions, activating agents (SOCl2, oxalyl chloride, CDI) Formation of 2,6-dioxopiperidine ring
4 Functional group transformation Reduction, oxidation, substitution Introduction of aldehyde and other substituents
5 Purification Chromatography, crystallization Pure 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde

Experimental Data and Yields

While direct experimental data specifically for this compound is limited in open literature, related compounds with the 2,6-dioxopiperidin-3-yl-phenyl scaffold have been synthesized with yields ranging from moderate to high (50–85%) in key steps such as coupling and cyclization.

For example:

Intermediate/Step Yield (%) Notes
Coupling of glutamine ester and halobenzoate 60–80 Base-mediated, scalable
Cyclization to 2,6-dioxopiperidine ring 70–85 Acidic/basic conditions with activating agents
Final functional group modifications 50–75 Reduction or oxidation steps

Summary of Key Research Findings

  • The preparation of this compound relies on well-established synthetic organic chemistry principles involving amino acid derivatives and aromatic substitution.
  • Patents US7863451B2 and WO2006028964A1 provide comprehensive processes for related substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, which share synthetic intermediates and methodologies applicable to the target compound.
  • The use of protecting groups, selective esterification, and halogenation strategies enables controlled synthesis.
  • Cyclization via activating agents is critical to forming the piperidinedione ring.
  • Functional group transformations allow the installation of the aldehyde moiety on the phenyl ring.
  • The methods are scalable and suitable for commercial production, emphasizing cost-effectiveness and reproducibility.
  • Recent medicinal chemistry research highlights the importance of such compounds in drug discovery, underscoring the relevance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Key Features :

  • Core Structure : These compounds share a 2,2,6,6-tetramethylpiperidin-4-yl group but lack the dioxopiperidine lactam and acetaldehyde functionalities .
  • Functional Groups : Esters (e.g., acetate, propionate) dominate, differing in alkyl chain length (C1–C9).
  • Applications : Primarily used as stabilizers or antioxidants in industrial polymers due to their radical-scavenging properties.
Property This compound 2,2,6,6-Tetramethylpiperidin-4-yl Acetate
Molecular Weight ~289 g/mol ~215 g/mol
Polarity High (due to lactam and aldehyde) Moderate (ester-dominated)
Reactivity Aldehyde enables bioconjugation Ester hydrolysis under basic conditions
Primary Use PROTAC/ADC linkers Polymer stabilizers

2-(4-(4-(2,6-Dioxopiperidin-3-yl)phenyl)piperidin-1-yl)acetaldehyde

Key Features :

  • Core Structure : Contains an additional piperidine ring between the phenyl and dioxopiperidine groups compared to the target compound .
  • Functional Groups : Similar aldehyde terminus but increased steric bulk due to the extra piperidine.
  • Applications : Used in PROTAC development, where the extended structure may enhance binding to E3 ubiquitin ligases.
Property This compound 2-(4-(4-(2,6-Dioxopiperidin-3-yl)phenyl)piperidin-1-yl)acetaldehyde
Molecular Weight ~289 g/mol ~354 g/mol
Solubility High in polar solvents Moderate (due to increased hydrophobicity)
Binding Efficiency Optimized for small-molecule conjugates Enhanced E3 ligase engagement

Functional Analogues in Drug Development

PROTAC-Specific Crosslinkers

Key Features :

  • Compounds like PEG-based linkers and click chemistry reagents share modular conjugation capabilities but lack the dioxopiperidine scaffold .
  • Advantage of Target Compound : The dioxopiperidine moiety directly engages E3 ligases (e.g., cereblon), bypassing the need for additional ligands.

Aldehyde-Containing Conjugates

Key Features :

  • Sulfo-NHS esters and peptide linkers are common in ADC development but require stable amide bonds rather than reversible aldehyde-amine linkages .
  • Advantage of Target Compound : The aldehyde group allows pH-dependent release mechanisms, improving tumor-specific payload delivery.

Biological Activity

The compound 2-(4-(2,6-Dioxopiperidin-3-yl)phenyl)acetaldehyde is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be broken down as follows:

  • Core Structure : A phenyl ring substituted with a 2,6-dioxopiperidine moiety.
  • Functional Group : An acetaldehyde group attached to the phenyl ring.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through interactions with specific biological targets. These include:

  • Topoisomerase Inhibition : Compounds with similar scaffolds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription .
  • Cereblon Ligand Interaction : The compound may engage with the cereblon E3 ligase, influencing protein degradation pathways .

Pharmacological Effects

The biological effects of this compound can be summarized as follows:

Activity Description
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
Neuroprotective Effects Potentially protects neuronal cells from apoptosis, suggesting implications in neurodegenerative diseases.
Antimicrobial Properties Similar compounds have shown activity against bacterial strains, indicating potential as an antibacterial agent.

Case Studies

  • Antitumor Study : A study evaluated the cytotoxic effects of derivatives of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction via caspase activation.
  • Neuroprotection Study : Another investigation focused on the neuroprotective properties of related compounds in models of Parkinson's disease. The results suggested that these compounds could reduce oxidative stress and improve neuronal survival rates.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives, enhancing its pharmacological profiles.

Synthetic Route Overview

  • Starting Materials : Utilize readily available phenolic compounds and piperidine derivatives.
  • Reaction Conditions : Employ conditions conducive to forming the dioxopiperidine structure followed by acetaldehyde functionalization.
  • Purification : Final products are purified through crystallization or chromatography.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.